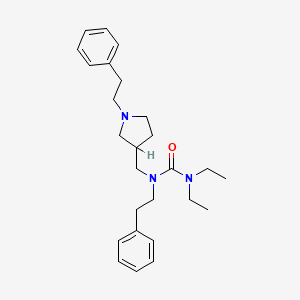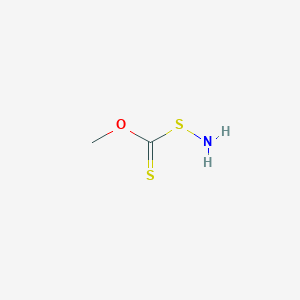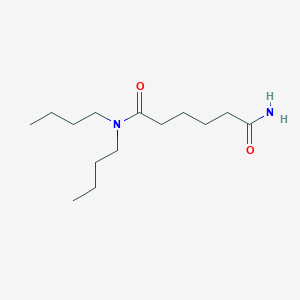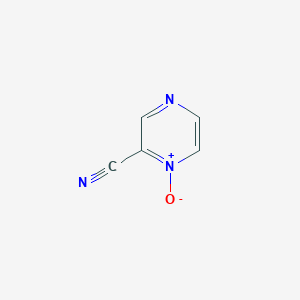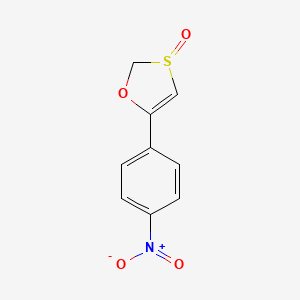
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is a chemical compound with the molecular formula C4H3Cl5NOP. It is known for its reactivity and is used in various chemical processes and applications. This compound is characterized by the presence of both phosphonic dichloride and cyanopropyl groups, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride typically involves the reaction of phosphonic dichloride with a suitable cyanopropyl precursor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield less chlorinated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, reducing agents like zinc or lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted phosphonic dichlorides, phosphonic acids, and reduced cyanopropyl derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Applications De Recherche Scientifique
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group can undergo hydrolysis to form phosphonic acid derivatives, which can further react with other compounds. The cyanopropyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroethylene: A halocarbon with similar chlorinated groups but different applications and properties.
Methylphosphonyl dichloride: Another phosphonic dichloride compound with different substituents and reactivity.
Uniqueness
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is unique due to the presence of both cyanopropyl and phosphonic dichloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
39950-68-0 |
|---|---|
Formule moléculaire |
C4H3Cl5NOP |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2,4,4-trichloro-4-dichlorophosphorylbutanenitrile |
InChI |
InChI=1S/C4H3Cl5NOP/c5-3(2-10)1-4(6,7)12(8,9)11/h3H,1H2 |
Clé InChI |
DLVFSDZCHFFPED-UHFFFAOYSA-N |
SMILES canonique |
C(C(C#N)Cl)C(P(=O)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



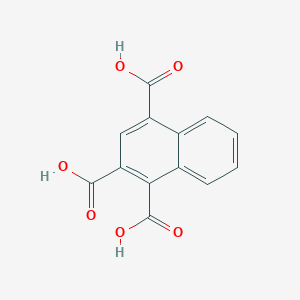
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

